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molecular formula C13H13NO2 B1647118 Ethyl 2-(isoquinolin-5-yl)acetate

Ethyl 2-(isoquinolin-5-yl)acetate

Cat. No. B1647118
M. Wt: 215.25 g/mol
InChI Key: FWMLXBPKXUWATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][CH:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]1[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19][cH:20]1)(=[O:3])[CH3:4].[CH3:21][CH2:22][OH:23]>>[CH2:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]1[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19][cH:20]1

Inputs

Step One
Name
CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)Cc1cccc2cnccc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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